Topoisomerase II DNA Unknotting Inhibition: A-65282 vs. Ciprofloxacin and Norfloxacin
A-65282 exhibits a topoisomerase II DNA unknotting IC50 of 8 µg/mL, whereas the widely used quinolone antibacterials ciprofloxacin and norfloxacin display IC50 values exceeding 50 µg/mL in the same assay system [1]. This represents at least a 6-fold potency advantage for A-65282 over ciprofloxacin and norfloxacin in inhibiting mammalian topoisomerase II catalytic activity.
| Evidence Dimension | Topoisomerase II DNA unknotting inhibition (IC50) |
|---|---|
| Target Compound Data | 8 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: >50 µg/mL; Norfloxacin: >50 µg/mL |
| Quantified Difference | At least 6.25-fold lower IC50 for A-65282 (8 µg/mL vs. >50 µg/mL) |
| Conditions | Calf thymus topoisomerase II; P4 DNA unknotting assay [1] |
Why This Matters
For researchers evaluating quinolone-class compounds in mammalian topoisomerase II inhibition studies, A-65282 provides a >6-fold greater assay sensitivity compared to ciprofloxacin and norfloxacin, enabling detection of effects at significantly lower concentrations.
- [1] Bisacchi GS, Hale MR. A "Double-Edged" Scaffold: Antitumor Power within the Antibacterial Quinolone. Curr Med Chem. 2016;23(6):520-577. doi: 10.2174/0929867323666151223095839. Table 9. View Source
